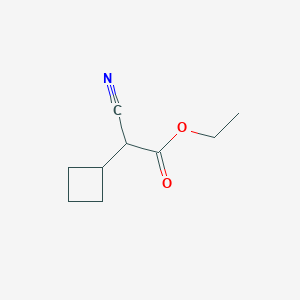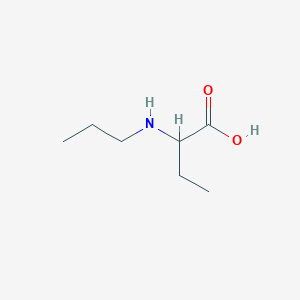
2-(Propylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propylamino)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a carboxyl group (-COOH) attached to a butanoic acid backbone, with a propylamino group (-NHCH2CH2CH3) substituting one of the hydrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylamino)butanoic acid typically involves the reaction of butanoic acid derivatives with propylamine. One common method is the reaction of succinic anhydride with propylamine, which yields N-propylsuccinamic acid. This intermediate can then be further processed to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction pathways as in laboratory settings, with optimization for yield and purity. The use of continuous flow reactors and advanced separation techniques may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Propylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
2-(Propylamino)butanoic acid has several applications in scientific research:
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Propylamino)butanoic acid involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Butanoic Acid: A simple carboxylic acid with a four-carbon chain.
Propylamine: An amine with a three-carbon chain.
N-Propylsuccinamic Acid: An intermediate in the synthesis of 2-(Propylamino)butanoic acid.
Uniqueness: this compound is unique due to the presence of both a carboxyl group and a propylamino group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in synthesis and research.
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
2-(propylamino)butanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-5-8-6(4-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) |
Clave InChI |
BOILZMXPEKUOGF-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(CC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




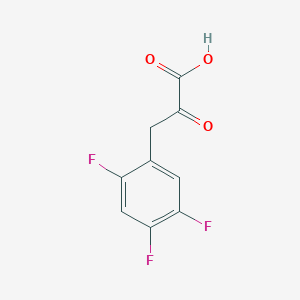
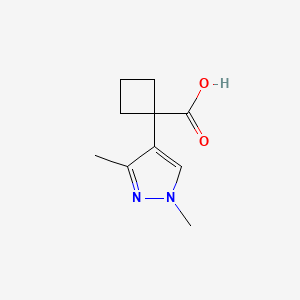
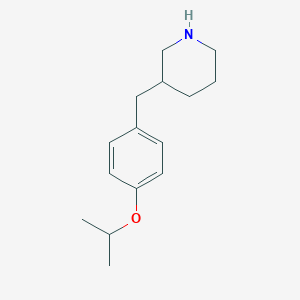

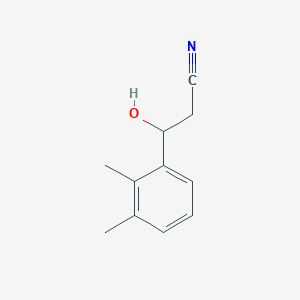
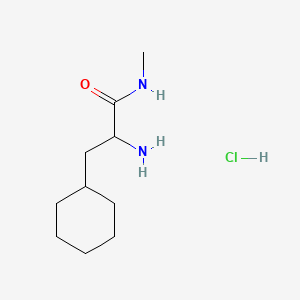
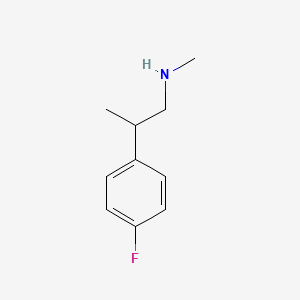
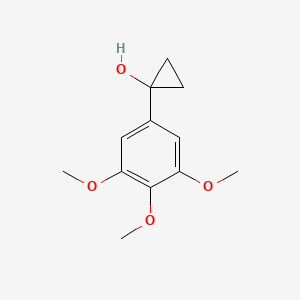
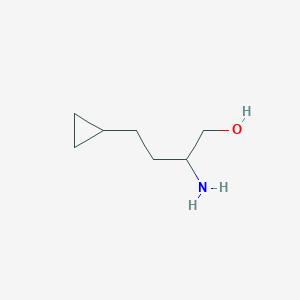
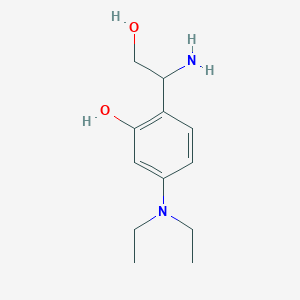
![Tert-butyl5-amino-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene-12-carboxylate](/img/structure/B13598075.png)
